![molecular formula C12H17ClN2O3S B4629271 N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)
N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide typically involves multiple steps, starting from basic chemical precursors. For example, starting from 4-chlorobenzoic acid, derivatives have been synthesized through processes including esterification, hydrazination, salt formation, and cyclization, leading to the creation of various sulfonyl chloride intermediates and subsequent nucleophilic attack by amines (Chen et al., 2010). This multi-step synthetic route confirms the complexity and versatility of synthesizing sulfonyl-containing compounds.
Molecular Structure Analysis
Molecular structure analysis of related sulfonyl compounds reveals significant insights into their chemical behavior. Studies employing NMR, IR, and elemental analysis have confirmed the structures of synthesized compounds, highlighting the importance of these techniques in understanding the molecular framework and electron distribution within the molecules. The electron delocalization observed in certain sulfonamide compounds, for example, leads to a shortening of the S−N bond, indicating a strong influence of molecular structure on chemical reactivity and stability (Haas et al., 1996).
Chemical Reactions and Properties
Sulfonyl compounds, including those similar to N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide, participate in a wide range of chemical reactions, showcasing their versatile chemical properties. For instance, they have been utilized in the synthesis of complex molecules through oxidation of nucleophiles, cycloaddition reactions, epoxidation of alkenes, and amination reactions. These reactions are pivotal in the synthesis of architecturally complex molecules, demonstrating the functional utility of sulfonyl compounds in organic synthesis (Davis, 2018).
Physical Properties Analysis
The physical properties of sulfonyl compounds are closely tied to their molecular structure. For example, the crystal and molecular structure analysis of methyl-(4-chlorophenyl)sulfone revealed that the closest molecules are oriented to each other by their chlorine atoms, forming endless ribbons of paired associates. This structural arrangement impacts the compound's solubility, melting point, and other physical properties, which are crucial for its applications in various fields (Adamovich et al., 2017).
Chemical Properties Analysis
The chemical properties of N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide-like compounds are influenced by their sulfonyl and hydrazide groups. These groups contribute to the compound's reactivity towards nucleophiles, electrophiles, and radicals, enabling a diverse range of chemical transformations. Sulfonyl hydrazides, for instance, have emerged as powerful sulfonyl sources in organic synthesis, facilitating the formation of carbon-sulfur, sulfur-nitrogen, and other types of bonds. This versatility underscores the utility of sulfonyl compounds in the synthesis of sulfones, sulfonamides, and other sulfonated products (Yang & Tian, 2017).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Antiviral Activity : A study by Chen et al. (2010) describes the synthesis of derivatives starting from 4-chlorobenzoic acid, leading to compounds with anti-tobacco mosaic virus activity, showcasing the chemical versatility of such structures Molecules.
- Electrical Bond Cleavage : Wetzel and Jones (2020) explored the electrical driven N(sp²)–C(sp²/³) bond cleavage of sulfonamides, highlighting a green and sustainable method for sulfonamide deprotection and drug metabolism studies ACS Sustainable Chemistry & Engineering.
Biological Activities
- Antimicrobial and Analgesic Activities : Barbuceanu et al. (2013) synthesized and evaluated 1,2,4-triazoles, 1,3,4-thiadiazoles, and acylthiosemicarbazides derived from 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide, showing antimicrobial and analgesic activities, suggesting potential pharmaceutical applications Heteroatom Chemistry.
Environmental Interactions
- Degradation of Environmental Pollutants : Zhuo et al. (2018) investigated the degradation of environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics by laccase enzymes, indicating potential for environmental cleanup Journal of Hazardous Materials.
- Oxidative Transformation : Gao et al. (2014) studied the oxidative degradation of sulfamethoxazole (a sulfonamide) by chlorine, ozone, and permanganate, offering insights into the fate of such compounds in water treatment processes Journal of Hazardous Materials.
Molecular Interactions and Structural Analysis
- Sulfonylurea Receptor Protein-Binding : Proks et al. (2002) discussed the stimulation of insulin secretion by sulfonylureas, focusing on the interaction with the ATP-sensitive potassium channel, albeit not directly related to N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide, it provides context on sulfonamide interactions Diabetes.
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonylhexanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-4-5-12(16)14-15-19(17,18)11-8-6-10(13)7-9-11/h6-9,15H,2-5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYJAFGEMMSTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chlorophenyl)sulfonyl]hexanehydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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